molecular formula C11H17N5O2S B4684380 N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No. B4684380
M. Wt: 283.35 g/mol
InChI Key: NMOQCUATGPZIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Mechanism of Action

N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to an antigen. This leads to the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote B-cell activation, proliferation, and survival. This compound inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in B-cell malignancies by inducing apoptosis and inhibiting proliferation. This compound also inhibits B-cell activation and proliferation in autoimmune disorders, leading to a reduction in disease activity. In addition, this compound has been shown to reduce inflammation in chronic inflammatory diseases by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for precise modulation of B-cell receptor signaling. This compound also has good pharmacokinetic properties, including good oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, this compound has some limitations, including its potential off-target effects, which may lead to unwanted side effects. In addition, this compound may have limited efficacy in certain B-cell malignancies that have developed resistance to BTK inhibitors.

Future Directions

For the development of N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide and other BTK inhibitors include combination therapies, the development of novel inhibitors, and the identification of predictive biomarkers for response.

Scientific Research Applications

N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and chronic inflammatory diseases. In preclinical studies, this compound has demonstrated potent anti-tumor activity in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also shown promising results in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation.

properties

IUPAC Name

N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S/c1-9-11(8-15(3)13-9)19(17,18)16(4)7-10-5-12-14(2)6-10/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOQCUATGPZIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N(C)CC2=CN(N=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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